molecular formula C14H12N2O2S B7644252 (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No. B7644252
M. Wt: 272.32 g/mol
InChI Key: GEERLZUUXHAOKV-VZUCSPMQSA-N
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Description

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile, also known as HMT, is a chemical compound with potential applications in scientific research. HMT is a derivative of curcumin, a natural compound found in turmeric, and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory, antioxidant, and anticancer effects. This compound has also been shown to modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments is its potential therapeutic properties, which may provide insights into the mechanisms of inflammation and cancer cell growth. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can be synthesized through several methods, including the reaction of curcumin with thiosemicarbazide and formaldehyde, or by the reaction of curcumin with thiosemicarbazide and 2-chloroacetaldehyde. The synthesis of this compound is typically carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.

Scientific Research Applications

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound inhibited the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer effects. Another study showed that this compound had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases.

properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-8-19-14(16-9)11(7-15)5-10-3-4-13(18-2)12(17)6-10/h3-6,8,17H,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEERLZUUXHAOKV-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC(=C(C=C2)OC)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.